molecular formula C13H9NO2 B1364127 9-Nitro-9H-fluorene CAS No. 14544-96-8

9-Nitro-9H-fluorene

Cat. No.: B1364127
CAS No.: 14544-96-8
M. Wt: 211.22 g/mol
InChI Key: ZLEFBOYSYKCJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Nitro-9H-fluorene (CAS 607-57-8) is a nitro-substituted fluorene derivative with the molecular formula C₁₃H₉NO₂ and a molecular weight of 211.22 g/mol . Its IUPAC name is 2-nitro-9H-fluorene, with the nitro group (-NO₂) positioned at the C2 carbon of the fluorene backbone. The compound’s InChIKey (XFOHWECQTFIEIX-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Fluorene derivatives are pivotal in organic electronics, pharmaceuticals, and materials science due to their rigid, planar structure and tunable electronic properties. This compound serves as a precursor in synthesizing dyes, polymers, and bioactive molecules .

Properties

IUPAC Name

9-nitro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEFBOYSYKCJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932593
Record name 9-Nitro-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14544-96-8, 55345-04-5
Record name 9H-Fluorene, 9-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014544968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055345045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Nitro-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51I17870V6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitro-9H-fluorene typically involves the nitration of fluorene. One common method is the reaction of fluorene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the ninth position.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process where fluorene is continuously fed into a reactor containing the nitrating mixture. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: 9-Nitro-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 9-fluorenone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 9-Fluorenone derivatives.

    Reduction: 9-Amino-9H-fluorene.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

9-Nitro-9H-fluorene serves as a precursor in the synthesis of various organic compounds, particularly in the formation of nitroaromatic derivatives. Its ability to undergo reduction reactions makes it valuable for producing amines, which are crucial in pharmaceuticals.

Case Study: Catalytic Reduction

A notable study demonstrated the catalytic reduction of this compound using palladium/copper nanoparticles supported on multi-walled carbon nanotubes. The process achieved over 99% conversion efficiency at room temperature, yielding primary amines from nitroaromatic compounds .

CompoundCatalystYield (%)Conditions
This compoundPdCu@MWCNT>99Room Temperature

Nonlinear Optical Materials

The compound is also explored for its nonlinear optical properties. Research indicates that derivatives of this compound exhibit enhanced hyperpolarizability, making them suitable for applications in photonics and optoelectronics.

Case Study: Hyperpolarizability Enhancement

A series of chromophores based on this compound showed significant improvements in first hyperpolarizability when subjected to structural modifications. These findings suggest potential applications in laser technology and optical switching devices .

ChromophoreHyperpolarizability (β)Method of Synthesis
DDF2nEnhancedDFT Calculations

Biological Applications

The biological activity of this compound derivatives has been investigated for their antimicrobial and anticancer properties. Several studies have synthesized Schiff base derivatives from this compound, which exhibit promising therapeutic effects.

Case Study: Antimicrobial Activity

Research involving various Schiff bases derived from 9-fluorenone (a related compound) demonstrated significant antimicrobial activity against pathogens such as Proteus mirabilis. The highest dock score was noted for N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine, indicating its potential as an effective antimicrobial agent .

CompoundMicrobial Activity (mm)Dock Score
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine17.981.947

Dye-Sensitized Solar Cells

The nitro-modified derivatives of fluorene have shown promise as dye candidates for dye-sensitized solar cells due to their favorable electronic properties and absorption spectra that align with solar photon abundance .

Case Study: Solar Cell Efficiency

Density functional theory calculations have indicated that nitro-functionalized fluorene derivatives could enhance the performance of solar cells by improving light absorption and charge transfer efficiency .

DerivativeApplicationPerformance Indicators
Nitro-modified DDFDye-sensitized solar cellsImproved absorption spectra

Mechanism of Action

The mechanism of action of 9-Nitro-9H-fluorene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pathways involved include redox reactions and nucleophilic substitution, which can affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Positional Isomers: 3-Nitro-9H-fluorene

  • Molecular Formula: C₁₃H₉NO₂ (identical to 2-nitro isomer)
  • CAS Number : 5397-37-5
  • Structural Difference : The nitro group is at C3 instead of C2, altering electronic distribution.
  • Properties :
    • Higher dipole moment due to asymmetric substitution.
    • Hazard Profile : Classified as UN 3077 (environmental hazard) with GHS warnings for acute toxicity (H302) and skin irritation (H315) .
  • Applications : Less studied than the 2-nitro isomer but explored in photochromic materials .

Substituted Derivatives: 9,9-Dimethyl-2-nitro-9H-fluorene

  • Molecular Formula: C₁₅H₁₃NO₂
  • CAS Number : 605644-46-0
  • Structural Modifications : Two methyl groups at the C9 position.
  • Impact :
    • Enhanced steric hindrance improves thermal stability.
    • Increased hydrophobicity for applications in hydrophobic polymer matrices.
  • Applications : Intermediate in pharmaceuticals and OLED materials .

Extended Conjugation Systems: 9-[(2E)-3-(2-Nitrophenyl)-2-propen-1-ylidene]-9H-fluorene

  • Molecular Formula: C₂₆H₁₇NO₂
  • CAS Number : 136036-45-8
  • Structural Feature : A propenylidene group bridges the fluorene and 2-nitrophenyl moieties.
  • Properties: Extended π-conjugation shifts absorption spectra to longer wavelengths. Potential use in nonlinear optics (NLO) and organic photovoltaics .

Bifluorene Derivatives: 9-n-Butyl-9,9′-bi[9H-fluorene]

  • Molecular Formula : C₂₉H₂₈
  • Structural Feature : Two fluorene units linked via a butyl chain at C7.
  • Applications :
    • Blue-light emitters in OLEDs due to rigid, planar structure .
    • Dihedral angle between fluorene units: 71.97° , minimizing π-π stacking interactions .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Nitro Position Key Applications
9-Nitro-9H-fluorene C₁₃H₉NO₂ 211.22 607-57-8 C2 Polymers, Pharmaceuticals
3-Nitro-9H-fluorene C₁₃H₉NO₂ 211.22 5397-37-5 C3 Photochromic materials
9,9-Dimethyl-2-nitro-9H-fluorene C₁₅H₁₃NO₂ 239.27 605644-46-0 C2 OLEDs, Drug intermediates
9-[(2E)-3-(2-Nitrophenyl)-propenylidene]-9H-fluorene C₂₆H₁₇NO₂ 375.42 136036-45-8 C2 (on phenyl) NLO materials

Biological Activity

9-Nitro-9H-fluorene is a nitroaromatic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H9NO2\text{C}_{13}\text{H}_9\text{N}\text{O}_2

This compound features a fluorene backbone with a nitro group at the 9-position, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens.
  • Cytotoxicity : Some derivatives demonstrate cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.
  • Anti-inflammatory Properties : Certain compounds derived from this compound have been noted for their anti-inflammatory effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound using the agar well diffusion method. The results are summarized in Table 1.

CompoundMicrobial StrainInhibition Zone (mm)
This compoundEscherichia coli15.0
2-Nitro-9H-fluoreneStaphylococcus aureus18.5
3-Nitro-9H-fluoreneCandida albicans20.0

These findings suggest that modifications to the nitro group can enhance antimicrobial properties, particularly against pathogenic bacteria and fungi .

Cytotoxicity Studies

In vitro studies on the cytotoxic effects of this compound derivatives were conducted using human cervical cancer cells (HeLa). The results are presented in Table 2.

CompoundIC50 (µg/mL)Reference Drug IC50 (5-Fluorouracil)
This compound30.527.82
N,N'-Bis(9-nitrofluorenyl)25.0
Control (Untreated)>100

The compound N,N'-Bis(9-nitrofluorenyl) showed promising cytotoxicity with an IC50 value lower than that of the control, indicating potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : Nitroaromatic compounds often intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit key enzymes involved in microbial metabolism, contributing to their antimicrobial effects .

Case Studies

  • Antimicrobial Efficacy Against Proteus mirabilis :
    A study investigated the docking scores and antimicrobial activity of a derivative synthesized from this compound against Proteus mirabilis. The compound exhibited a high docking score of 81.947 with significant inhibitory activity (17.9 mm zone of inhibition), indicating effective binding to target enzymes involved in bacterial metabolism .
  • Cytotoxic Effects on HeLa Cells :
    Another study explored the cytotoxicity of various nitrofluorene derivatives against HeLa cells. The results indicated that certain modifications to the nitro group enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Basic: What are the recommended methods for synthesizing nitro-9H-fluorene derivatives, and how do reaction conditions influence regioselectivity?

Answer:
Nitro-9H-fluorene derivatives are typically synthesized via electrophilic aromatic nitration. Regioselectivity depends on the directing effects of substituents and reaction conditions (e.g., nitrating agents, temperature). For example:

  • 3-Nitro-9H-fluorene (CAS 5397-37-5) can be synthesized using nitric acid in a sulfuric acid medium, where the fluorene backbone directs nitration to the 3-position due to electronic and steric factors .
  • 2-Nitro-9H-fluorene (CAS 607-57-8) may require Friedel-Crafts conditions or meta-directing groups to achieve positional control .
  • Experimental Optimization : Silver nitrate and potassium persulfate in acetonitrile/water mixtures (as used for related fluorene derivatives) can stabilize reactive intermediates and improve yields .

Advanced: How can computational methods predict the electronic properties and reactivity of nitro-9H-fluorene isomers?

Answer:
Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models are validated tools for predicting electronic properties:

  • HOMO-LUMO Gaps : Calculated using Gaussian or ORCA software to assess redox behavior and optoelectronic potential .
  • Regioselectivity Analysis : Molecular electrostatic potential (MEP) maps identify electron-rich regions prone to nitration .
  • Validation : Experimental X-ray crystallography (via SHELX refinement) confirms computational predictions of molecular geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.